

# ASP-1707 (Opigolix): A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

ASP-1707, also known as **Opigolix**, is a potent, orally bioavailable, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1] Developed by Astellas Pharma, ASP-1707 was investigated for the treatment of sex hormone-dependent diseases, primarily endometriosis and rheumatoid arthritis.[1] As a GnRH antagonist, ASP-1707 competitively binds to and blocks the GnRH receptor in the pituitary gland, thereby inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This leads to a dose-dependent reduction in the production of estrogen and progesterone in females. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and clinical findings related to ASP-1707.

### **Chemical Structure and Properties**

ASP-1707 is a complex small molecule with the IUPAC name (2R)-N'-[5-[3-(2,5-difluorophenyl)-2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxopropanoyl]-2-fluorophenyl]sulfonyl-2-hydroxypropanimidamide.[1] Its chemical and physical properties are summarized in the table below.



| Property          | Value                                                                                                                                     | Reference |
|-------------------|-------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name        | (2R)-N'-[5-[3-(2,5-difluorophenyl)-2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxopropanoyl]-2-fluorophenyl]sulfonyl-2-hydroxypropanimidamide | [1]       |
| Synonyms          | Opigolix, ASP1707                                                                                                                         | [1]       |
| CAS Number        | 912587-25-8                                                                                                                               | [1]       |
| Molecular Formula | C25H19F3N4O5S                                                                                                                             | [1]       |
| Molecular Weight  | 544.51 g/mol                                                                                                                              | [1]       |
| SMILES            | CINVALID-LINK/C(N)=N/S(=O) (=O)c1cc(C(=O)C(C(=O)c2cc( F)ccc2F)=C2Nc3ccccc3N2)ccc 1F                                                       | [1]       |

## Mechanism of Action: GnRH Receptor Antagonism

ASP-1707 exerts its pharmacological effect by acting as a competitive antagonist at the GnRH receptor in the anterior pituitary gland. The binding of GnRH to its receptor (GnRHR), a G-protein coupled receptor, initiates a signaling cascade that leads to the synthesis and release of LH and FSH.[2][3][4][5] By blocking this interaction, ASP-1707 effectively suppresses the hypothalamic-pituitary-gonadal (HPG) axis, resulting in reduced levels of circulating gonadotropins and, consequently, a decrease in gonadal steroid production, including estrogen.

The signaling pathway initiated by GnRH binding to its receptor is multifaceted. The primary pathway involves the activation of  $G\alpha q/11$ , which in turn stimulates phospholipase  $C\beta$  (PLC $\beta$ ). [2] PLC $\beta$  hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of intracellular calcium (Ca2+), while DAG, in conjunction with Ca2+, activates protein kinase C (PKC).[2] This



cascade ultimately leads to the activation of downstream kinases and transcription factors that regulate the expression of gonadotropin genes.[2][6]



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Item Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma La Trobe Figshare [opal.latrobe.edu.au]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. A study to assess the effectiveness and safety of different doses of ASP1707 compared to placebo for endometriosis associated pelvic pain, Trial ID 1707-CL-0011 [clinicaltrials.astellas.com]
- 4. Efficacy and safety of ASP1707 for endometriosis-associated pelvic pain: the phase II randomized controlled TERRA study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. A Study to Assess the Effectiveness and Safety of Different Doses of ASP1707 Compared to Placebo for Endometriosis Associated Pelvic Pain | DecenTrialz [decentrialz.com]



 To cite this document: BenchChem. [ASP-1707 (Opigolix): A Technical Overview for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10799522#asp-1707-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com